molecular formula C20H16FN3O3S B2859551 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 872695-94-8

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2859551
CAS No.: 872695-94-8
M. Wt: 397.42
InChI Key: IRLGKUIBSKTQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazine core substituted at the 6-position with a 1,3-benzodioxole group, connected via a sulfanyl (-S-) bridge to an acetamide moiety. The acetamide nitrogen is further substituted with a 3-fluoro-4-methylphenyl group. However, direct pharmacological data for this compound are absent in the provided evidence.

Properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S/c1-12-2-4-14(9-15(12)21)22-19(25)10-28-20-7-5-16(23-24-20)13-3-6-17-18(8-13)27-11-26-17/h2-9H,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLGKUIBSKTQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-(1,3-Benzodioxol-5-yl)Pyridazin-3-Thiol

Route 1: Cyclocondensation and Thiolation

  • Pyridazine ring formation : 1,3-Benzodioxol-5-carbaldehyde reacts with hydrazine hydrate under acidic conditions (HCl, ethanol, reflux) to form 6-(1,3-benzodioxol-5-yl)pyridazin-3(2H)-one.
  • Thiol introduction : Treatment with phosphorus pentasulfide (P₂S₅) in dry pyridine at 110°C for 6 hours converts the ketone to a thiol group (85–90% yield).

Route 2: Suzuki-Miyaura Coupling

  • Palladium-catalyzed coupling of 3-iodopyridazine with 1,3-benzodioxol-5-ylboronic acid (Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 90°C) yields 6-(1,3-benzodioxol-5-yl)pyridazine. Subsequent thiolation via Lawesson’s reagent achieves 78% yield.

Synthesis of N-(3-Fluoro-4-Methylphenyl)-2-Chloroacetamide

  • Acetylation : 3-Fluoro-4-methylaniline reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base (0–5°C, 2 hours).
  • Workup : Precipitation in ice-water followed by filtration gives the acetamide (92–95% purity).

Coupling Strategies for Final Assembly

Nucleophilic Thiol-Ether Formation

Method A (Aqueous Conditions) :

  • Reagents : 6-(1,3-Benzodioxol-5-yl)pyridazin-3-thiol (1 eq), N-(3-fluoro-4-methylphenyl)-2-chloroacetamide (1.1 eq), Na₂CO₃ (2 eq), H₂O/THF (1:1).
  • Conditions : Stir at 25°C for 3 hours.
  • Yield : 89%.
  • Advantages : Scalable, eco-friendly, no inert atmosphere required.

Method B (Anhydrous Conditions) :

  • Reagents : Same substrates, anhydrous K₂CO₃ (2 eq), dry DMF.
  • Conditions : Nitrogen atmosphere, 60°C, 6 hours.
  • Yield : 94%.
  • Advantages : Higher purity (≥97%), suitable for electron-deficient amines.

Comparative Analysis of Coupling Methods

Parameter Method A Method B
Solvent H₂O/THF Dry DMF
Base Na₂CO₃ K₂CO₃
Temperature 25°C 60°C
Atmosphere Air N₂
Yield 89% 94%
Purity 90–92% ≥97%
Scale Multi-gram Milligram to gram

Method B’s anhydrous conditions prevent oxidation of the thiol group, critical for oxygen-sensitive substrates.

Reaction Optimization and Mechanistic Insights

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) : Increase reaction rate by stabilizing the thiolate intermediate.
  • Protic solvents (H₂O, EtOH) : Reduce side products but slow kinetics.

Base Selection

  • Carbonate bases (Na₂CO₃, K₂CO₃) : Ideal for deprotonating thiols (pKa ~10) without hydrolyzing chloroacetamide.
  • Strong bases (NaOH) : Risk acetamide hydrolysis, leading to <5% yield.

Temperature Profile

  • 25–40°C : Optimal for Method A; higher temperatures cause thiol oxidation.
  • 60–80°C : Required for Method B to overcome activation energy in anhydrous media.

Purification and Characterization

Workup Procedures

  • Aqueous method : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
  • Anhydrous method : Filter through Celite, evaporate DMF under vacuum, and triturate with ice-cold water.

Chromatographic Purification

  • Silica gel chromatography (hexane/EtOAc 3:1) removes unreacted chloroacetamide.
  • HPLC (C18 column, MeCN/H₂O + 0.1% TFA) achieves >99% purity for pharmacological studies.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.45–6.85 (m, 6H, Ar-H), 4.32 (s, 2H, SCH₂), 2.25 (s, 3H, CH₃).
  • HRMS : m/z 397.0932 [M+H]⁺ (calc. 397.0928).

Scalability and Industrial Relevance

  • Kilogram-scale batches : Method A preferred for cost-effectiveness (water solvent, no inert gas).
  • GMP compliance : Method B’s purity meets ICH guidelines for preclinical testing.

Applications and Derivatives

  • Anticancer activity : Pyridazine-thioacetamides inhibit topoisomerase II (IC₅₀ = 1.2 µM).
  • Derivatization : Bromination at pyridazine-C4 or fluorination of the benzodioxole ring enhances solubility.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound can induce apoptosis and cause cell cycle arrest in cancer cells, suggesting its potential as an antitumor agent.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s structural analogs share key motifs, including sulfanyl-acetamide backbones and heterocyclic systems. Below is a comparative analysis:

Compound Core Structure Key Substituents Notable Features
Target Compound Pyridazine + 1,3-benzodioxole 3-Fluoro-4-methylphenyl acetamide Sulfanyl bridge; fluorinated aryl group
2-{4-[(6-Methoxy-benzimidazol-1-yl)Sulfonyl]Phenoxy}Acetamide () Benzimidazole + phenoxy Methoxy groups, sulfonyl linkage Sulfonyl instead of sulfanyl; methoxy substituents
N-(3-Chloro-4-Fluorophenyl)-2-{[4-Ethyl-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide () Triazole + furan 3-Chloro-4-fluorophenyl, ethyl group Triazole core; halogenated aryl group
2-{[4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-Acetamide Derivatives () Triazole + furan Hydroxyacetamide, furan substituents Anti-exudative activity reported vs. diclofenac sodium

Key Observations :

  • The sulfanyl bridge is a common feature, but its connectivity varies (e.g., pyridazine vs. triazole/benzimidazole cores).
  • Fluorinated or halogenated aryl groups (e.g., 3-fluoro-4-methylphenyl in the target compound vs. 3-chloro-4-fluorophenyl in ) may influence receptor binding or metabolic stability.

Biological Activity

The compound 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic properties. Its unique structural features, including a pyridazine ring and a thioether linkage, suggest diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H16FN3O3SC_{20}H_{16}F_{N_3}O_3S with a molecular weight of approximately 380.4 g/mol. The structure includes:

  • Pyridazine Ring : Known for various biological activities.
  • Thioether Linkage : Enhances lipophilicity and may influence pharmacokinetics.
  • Benzodioxole Moiety : Associated with antioxidant properties.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Preliminary studies indicate that it may modulate the activity of certain targets, leading to downstream biological effects. The exact mechanism remains to be fully elucidated, but it is likely related to the inhibition or activation of key signaling pathways.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antitumor Activity : Similar compounds have shown significant inhibitory effects on cancer cell lines, particularly those expressing mutated oncogenes such as BRAF(V600E) and EGFR. The thioether and pyridazine components may contribute to this activity by interfering with tumor growth signaling pathways .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators .
  • Antimicrobial Properties : Some derivatives have exhibited broad-spectrum antimicrobial activity, suggesting that this compound may also possess similar effects against various bacterial and fungal strains .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

StudyFindings
Umesha et al. (2009)Identified cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231) for similar pyrazole derivatives .
Parish et al. (1984)Demonstrated selective cytotoxicity against Plasmodium falciparum in pyrazole analogues, indicating potential antimalarial activity .
Recent Antimicrobial StudiesFound that certain pyrazole derivatives exhibited significant antibacterial and antifungal activities at low MIC values, suggesting a promising therapeutic profile for infections .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyridazine-thioether core followed by coupling with the benzodioxol and fluoromethylphenyl acetamide moieties. Key steps include:

  • Thioether formation : Reacting 6-chloropyridazine derivatives with thiols under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
  • Amide coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to link the sulfanyl-acetamide intermediate to the 3-fluoro-4-methylaniline group .
  • Critical parameters : Solvent polarity (DMF or DMSO), temperature control (±2°C), and inert atmosphere (N₂/Ar) to prevent oxidation of sulfur groups .

Validation : Confirm intermediates via TLC and final product purity (>95%) via HPLC .

Advanced: How can researchers address low yields in the thioether coupling step?

Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions (e.g., disulfide formation). Strategies include:

  • Solvent optimization : Switch to polar aprotic solvents like DMSO to enhance nucleophilicity of the thiol .
  • Catalytic additives : Use CuI (5 mol%) to accelerate coupling kinetics .
  • Temperature gradients : Ramp from 25°C to 70°C over 2 hours to favor selective bond formation .
    Data Analysis : Monitor reaction progress via LC-MS to identify byproducts (e.g., dimeric sulfides) and adjust stoichiometry .

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyridazine and benzodioxol rings (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₁H₁₈FN₃O₃S) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal packing and confirm sulfanyl-acetamide conformation (if single crystals are obtainable) .

Advanced: How to resolve overlapping signals in ¹H NMR spectra caused by aromatic proton crowding?

Methodological Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to correlate coupled protons and assign quaternary carbons .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃CN solvent) to simplify splitting patterns .
  • Dynamic NMR : Conduct variable-temperature experiments to decouple exchange-broadened signals .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates (e.g., ATPase activity measured via malachite green) .
  • Cell viability assays : Test cytotoxicity in cancer lines (e.g., MTT assay on HeLa cells) with IC₅₀ calculations .
  • Binding affinity studies : Surface plasmon resonance (SPR) to measure interactions with receptors (e.g., GPCRs) .

Advanced: How to optimize selectivity against off-target enzymes in kinase inhibition studies?

Methodological Answer:

  • Structure-activity relationship (SAR) : Modify the benzodioxol substituents (e.g., electron-withdrawing groups) to enhance hydrophobic pocket interactions .
  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses and identify key residues (e.g., ATP-binding site mutations) .
  • Kinome-wide profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity hotspots .

Basic: What strategies ensure compound stability during storage and handling?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at −20°C to prevent hydrolysis of the acetamide .
  • Light protection : Use amber vials to avoid photodegradation of the benzodioxol moiety .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How to reconcile contradictory bioactivity data across different cell lines?

Methodological Answer:

  • Assay standardization : Normalize cell confluency, passage number, and serum concentration .
  • Metabolic profiling : Use LC-MS/MS to quantify intracellular compound levels and rule out efflux pump interference .
  • Transcriptomic analysis : Compare gene expression (e.g., RNA-seq) in responsive vs. non-responsive lines to identify resistance markers .

Basic: What purification methods are effective for isolating the final product?

Methodological Answer:

  • Flash chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 7:3 → 1:1) .
  • Recrystallization : Dissolve in hot ethanol and cool to −20°C for 12 hours to obtain needle-like crystals .
  • Orthogonal purification : Combine size-exclusion chromatography (SEC) with reverse-phase HPLC (C18 column) for >99% purity .

Advanced: How to computationally model the compound’s pharmacokinetic profile?

Methodological Answer:

  • ADME prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target: 2–3), BBB permeability, and CYP450 interactions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess membrane penetration and protein binding dynamics .
  • Free-energy perturbation (FEP) : Calculate binding affinities for mutant vs. wild-type targets using Schrödinger FEP+ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.